molecular formula C25H34N6O4 B2936093 N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243062-03-4

N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Numéro de catalogue: B2936093
Numéro CAS: 1243062-03-4
Poids moléculaire: 482.585
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (hereafter referred to as Compound A) is a triazoloquinazoline derivative characterized by a fused heterocyclic core with multiple substituents. Its structure includes:

  • A cyclopentyl group at the quinazoline-8-carboxamide position.
  • A 3-methylbutyl chain at position 2.
  • A 1,5-dioxo motif in the triazoloquinazoline system.
  • A propan-2-yl carbamoyl methyl group at position 2.

Triazoloquinazolines are known for diverse bioactivities, including kinase inhibition and anticancer properties, influenced by substituent variations .

Propriétés

IUPAC Name

N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O4/c1-15(2)11-12-29-23(34)19-10-9-17(22(33)27-18-7-5-6-8-18)13-20(19)31-24(29)28-30(25(31)35)14-21(32)26-16(3)4/h9-10,13,15-16,18H,5-8,11-12,14H2,1-4H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGSRNYPGALQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the cyclopentyl and methylbutyl groups. Common reagents used in these reactions include cyclopentanone, 3-methylbutylamine, and isopropyl isocyanate. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted triazoloquinazoline compounds.

Applications De Recherche Scientifique

N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mécanisme D'action

The mechanism of action of N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of Compound A, highlighting substituent differences and inferred properties:

Compound Name Substituents (Positions) Molecular Weight Key Inferences
Compound A Cyclopentyl (8-carboxamide), 3-methylbutyl (4), propan-2-yl carbamoyl methyl (2), 1,5-dioxo ~600 (estimated) High lipophilicity due to alkyl chains; potential enhanced metabolic stability due to carbamoyl groups.
N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-triazolo[4,3-a]quinazoline-8-carboxamide Sulfanyl group (1), 5-oxo 475.6 Increased electrophilicity from sulfanyl group; potential for covalent binding.
1,2,4-Triazolo[4,3-c]quinazoline derivatives Varied 3-/4-substituents (e.g., carbamides, esters) 300–450 Bioactivity (e.g., anticancer) linked to electron-withdrawing groups at position 3.
Spiropyrazoloquinazoline derivatives Pyrazole fused at position 4 350–500 Enhanced solubility from polar pyrazole motifs; moderate cytotoxicity.
Key Observations:

Substituent Impact on Lipophilicity: Compound A’s 3-methylbutyl and cyclopentyl groups increase lipophilicity compared to analogs with shorter alkyl chains (e.g., propyl in ). This may enhance membrane permeability but reduce aqueous solubility .

Core Modifications :

  • The 1,5-dioxo motif in Compound A distinguishes it from 5-oxo derivatives (e.g., ), possibly altering redox properties or metabolic pathways.
  • Fused pyrazole derivatives () exhibit higher polarity but lack the triazoloquinazoline backbone’s rigidity, which may affect target selectivity.

Activité Biologique

N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula

  • Molecular Weight : Approximately 373.46 g/mol
  • Structural Features : The compound features a triazoloquinazoline core with various substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Refluxing in organic solvents
  • Microwave-assisted synthesis for efficiency
  • Purification methods such as column chromatography

The biological activity of N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is linked to its interaction with specific biological targets. It may inhibit metabolic pathways essential for growth or survival in various organisms.

Antimicrobial Activity

Research indicates that compounds within the triazoloquinazoline class exhibit significant antimicrobial properties. For example:

  • Inhibition Studies : The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of specific pathogens.

Anticancer Potential

Some studies suggest that triazoloquinazolines may possess anticancer properties:

  • Cell Line Studies : The compound has been tested on different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is crucial for its therapeutic potential:

  • Cholinesterase Inhibition : Similar compounds have shown effectiveness in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease therapy .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of several triazoloquinazolines. The results indicated that N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
Test CompoundStaphylococcus aureus15
Test CompoundEscherichia coli12

Study 2: Cytotoxicity on Cancer Cell Lines

In a cytotoxicity assay against various cancer cell lines (e.g., HeLa and MCF7), the compound showed IC50 values indicating significant potential for further development as an anticancer agent.

Cell LineIC50 (µM)
HeLa25
MCF730

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.